molecular formula C12H16BrNO3 B1344542 2-bromo-N-(3,4-dimethoxyphenyl)butanamide CAS No. 1119450-40-6

2-bromo-N-(3,4-dimethoxyphenyl)butanamide

Cat. No.: B1344542
CAS No.: 1119450-40-6
M. Wt: 302.16 g/mol
InChI Key: ITLWQOXMEGNGPB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3,4-dimethoxyphenyl)butanamide typically involves the bromination of N-(3,4-dimethoxyphenyl)butanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The purification process may involve additional steps such as distillation or crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3,4-dimethoxyphenyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-N-(3,4-dimethoxyphenyl)butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-N-(3,4-dimethoxyphenyl)butanamide involves its interaction with specific molecular targets. The bromine atom and the 3,4-dimethoxyphenyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular pathways involved depend on the specific biological context and the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(3,4-dimethoxyphenyl)butanamide is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and binding interactions compared to other similar compounds. The specific positioning of the methoxy groups can affect the compound’s overall chemical behavior and biological activity .

Properties

IUPAC Name

2-bromo-N-(3,4-dimethoxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-4-9(13)12(15)14-8-5-6-10(16-2)11(7-8)17-3/h5-7,9H,4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLWQOXMEGNGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273334
Record name 2-Bromo-N-(3,4-dimethoxyphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119450-40-6
Record name 2-Bromo-N-(3,4-dimethoxyphenyl)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(3,4-dimethoxyphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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